Piperazine Erastin

概要

説明

Piperazine Erastin is a derivative of Erastin, a compound known for inducing ferroptosis, a form of iron-dependent cell death.

準備方法

Synthetic Routes and Reaction Conditions: Piperazine Erastin is synthesized through a series of chemical reactions starting from Erastin.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of solvents like dimethyl sulfoxide (DMSO) and reaction conditions that ensure the stability of the compound .

化学反応の分析

Types of Reactions: Piperazine Erastin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: The opposite of oxidation, involving the addition of hydrogen or the removal of oxygen.

Substitution: A reaction where one functional group in a molecule is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the this compound molecule .

科学的研究の応用

Piperazine Erastin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Chemistry: Used as a model compound to study ferroptosis and related chemical reactions.

Biology: Investigated for its role in inducing ferroptosis in various cell lines, providing insights into cell death mechanisms.

Medicine: Explored for its potential in cancer therapy due to its ability to induce ferroptosis in cancer cells, making it a promising candidate for combination therapies with radiotherapy

作用機序

ピペラジン・エラスチンは、システイン・グルタミン酸アンチポーター系を阻害することで作用し、細胞内グルタチオンの枯渇につながります。この枯渇は、脂質過酸化物の蓄積をもたらし、最終的にフェロトーシスによる細胞死を引き起こします。 この化合物は、電位依存性アニオンチャネル(VDAC)を標的とし、チューブリンがVDAC2とVDAC3に及ぼす阻害を逆転させます .

類似化合物:

エラスチン: 親化合物で、ピペラジン・エラスチンと比較して水溶性と代謝安定性が低いです。

イミダゾールケトン・エラスチン(IKE): エラスチンのもう1つのアナログで、強力なフェロトーシス誘導特性で知られています。

スルファサラジン: システイン・グルタミン酸アンチポーター系を阻害する化合物ですが、薬物動態特性が異なります。

独自性: ピペラジン・エラスチンは、水溶性と代謝安定性が向上しているため、親化合物であるエラスチンと比較してフェロトーシスを誘導する効果が高くなっています .

類似化合物との比較

Erastin: The parent compound, less water-soluble and metabolically stable compared to Piperazine Erastin.

Imidazole Ketone Erastin (IKE): Another analog of Erastin, known for its potent ferroptosis-inducing properties.

Sulfasalazine: A compound that also inhibits the cystine-glutamate antiporter system but with different pharmacokinetic properties.

Uniqueness: this compound stands out due to its improved water solubility and metabolic stability, making it more effective in inducing ferroptosis compared to its parent compound, Erastin .

生物活性

Piperazine Erastin is a modified version of the small molecule Erastin, designed to enhance its solubility and stability while retaining its biological activity as an inducer of ferroptosis. This article explores the biological mechanisms, efficacy, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Overview of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by the accumulation of lipid peroxides and iron-dependent oxidative stress. Unlike apoptosis, ferroptosis does not involve caspase activation or typical apoptotic morphological changes. Instead, it is triggered by the inhibition of cystine uptake through the cystine/glutamate antiporter system X_c^−, leading to reduced levels of glutathione (GSH) and increased lipid peroxidation .

This compound acts primarily by inhibiting the system X_c^− transporter, which is responsible for cystine import into cells. This inhibition disrupts GSH synthesis, a crucial antioxidant that protects cells from oxidative damage. The resulting decrease in GSH levels leads to increased vulnerability to oxidative stress and subsequent ferroptosis .

Key Mechanisms:

- Inhibition of System X_c^− : Reduces cystine uptake, leading to decreased GSH levels.

- Lipid Peroxidation : Increases the accumulation of lipid peroxides, which is a hallmark of ferroptosis.

- Iron Accumulation : Facilitates iron-mediated oxidative damage within cells .

Efficacy in Cancer Models

This compound has demonstrated significant antitumor activity in various cancer cell lines. It has been shown to induce ferroptosis in fibrosarcoma HT-1080 cells and other cancer types, making it a promising candidate for cancer therapy.

Case Study: HT-1080 Cells

- Cell Line : HT-1080 (fibrosarcoma)

- Mechanism : Overexpression of activating transcription factor 3 (ATF3) enhances sensitivity to this compound by reducing SLC7A11 expression.

- Outcome : Increased ferroptosis and reduced cell viability upon treatment with this compound .

Comparative Data on Biological Activity

| Compound | IC50 (µM) | Mechanism | Cell Type |

|---|---|---|---|

| This compound | 0.8 | Inhibition of glutamate release | CCF-STTG1 astrocytoma |

| Erastin | Varies | Inhibition of system X_c^− | Various cancer types |

| LQFM018 | N/A | Necroptosis | K562 leukemic cells |

Research Findings

- Solubility and Stability : this compound exhibits improved solubility compared to traditional Erastin, enhancing its bioavailability in therapeutic applications .

- Cell Death Mechanisms : Studies indicate that this compound may also engage in necroptotic signaling pathways alongside ferroptosis, suggesting a multifaceted approach to inducing cancer cell death .

- Safety Profile : Preliminary toxicity assessments classify this compound as having a favorable safety profile with an LD50 greater than 2000 mg/kg, indicating low acute toxicity .

特性

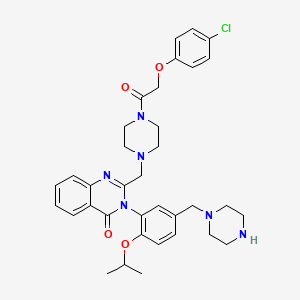

分子式 |

C35H41ClN6O4 |

|---|---|

分子量 |

645.2 g/mol |

IUPAC名 |

2-[[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]methyl]-3-[5-(piperazin-1-ylmethyl)-2-propan-2-yloxyphenyl]quinazolin-4-one |

InChI |

InChI=1S/C35H41ClN6O4/c1-25(2)46-32-12-7-26(22-39-15-13-37-14-16-39)21-31(32)42-33(38-30-6-4-3-5-29(30)35(42)44)23-40-17-19-41(20-18-40)34(43)24-45-28-10-8-27(36)9-11-28/h3-12,21,25,37H,13-20,22-24H2,1-2H3 |

InChIキー |

XGKULGPEBBYKCA-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=C(C=C(C=C1)CN2CCNCC2)N3C(=NC4=CC=CC=C4C3=O)CN5CCN(CC5)C(=O)COC6=CC=C(C=C6)Cl |

正規SMILES |

CC(C)OC1=C(C=C(C=C1)CN2CCNCC2)N3C(=NC4=CC=CC=C4C3=O)CN5CCN(CC5)C(=O)COC6=CC=C(C=C6)Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Piperazine-Erastin; Piperazine Erastin; PiperazineErastin; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。